molecular formula C3H4N4S2 B1621403 6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol CAS No. 6087-35-0

6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol

Cat. No.: B1621403
CAS No.: 6087-35-0
M. Wt: 160.2 g/mol
InChI Key: WNRBYKQZZRSEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-imino-4H-1,3,5-thiadiazine-2-thiol is a chemical scaffold of significant interest in heterocyclic and medicinal chemistry research. The core 1,3,5-thiadiazine structure is a versatile moiety, and derivatives of this class have been explored for a wide spectrum of biological activities in scientific studies . Related 1,3,5-thiadiazine-thione analogs are recognized in agricultural science for their antimicrobial properties, serving as useful reference compounds in the development of novel antifungal and antibacterial agents for crop protection . The structure of this compound, featuring both nucleophilic amino and thiol groups, makes it a valuable synthon for further chemical diversification. Researchers utilize this scaffold to design and synthesize novel derivatives for structure-activity relationship (SAR) studies, particularly in the discovery of new bioactive molecules . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4,6-diamino-1,3,5-thiadiazine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4S2/c4-1-6-2(5)9-3(8)7-1/h(H4,4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRBYKQZZRSEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)SC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372662
Record name 4,6-Diamino-2H-1,3,5-thiadiazine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-35-0
Record name 4,6-Diamino-2H-1,3,5-thiadiazine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6087-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 8148
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006087350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC8148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Diamino-2H-1,3,5-thiadiazine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

In a typical procedure, thiosemicarbazide undergoes acylation followed by intramolecular cyclization. For example, heating thiosemicarbazide with formic acid in hydrochloric acid facilitates the formation of the 1,3,5-thiadiazine core via dehydration. Polyphosphoric acid (PPA) or methane sulfonic acid is often used as a dehydrating agent to enhance yields (65–80%). The reaction pathway is summarized below:

$$
\text{Thiosemicarbazide} + \text{HCOOH} \xrightarrow{\text{HCl, PPA}} \text{this compound} + \text{H}_2\text{O}
$$

Optimization Insights

  • Acid Catalysts : Concentrated sulfuric acid improves cyclization efficiency but requires careful temperature control to avoid side reactions.
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining yields above 70%.

Condensation with Carbonyl Compounds

Aldehydes and ketones serve as electrophilic partners in Schiff base formation, which can be further cyclized to yield thiadiazines.

Protocol

A mixture of 2-amino-5-mercapto-1,3,4-thiadiazole and aryl aldehydes (e.g., benzaldehyde) in ethanol under reflux for 6 hours produces Schiff base intermediates. Subsequent oxidation with hydrogen peroxide (H₂O₂) or iodine yields disulfide-linked thiadiazines, which can be reduced to the target compound:

$$
\text{2-Amino-5-mercapto-1,3,4-thiadiazole} + \text{RCHO} \rightarrow \text{Schiff Base} \xrightarrow{\text{H}2\text{O}2} \text{Disulfide} \xrightarrow{\text{Reduction}} \text{this compound}
$$

Key Data

Aldehyde Yield (%) Purity (%)
Benzaldehyde 78 98
4-Nitrobenzaldehyde 65 95

Thiation Using Lawesson’s Reagent

Lawesson’s reagent (LR) is instrumental in introducing sulfur atoms into heterocycles. For 1,3,5-thiadiazines, LR mediates the conversion of oxo-groups to thiols.

Procedure

A mixture of 6-amino-4-imino-4H-1,3,5-thiadiazine-2-one and LR in toluene is refluxed for 4–6 hours. The thiol product is isolated via column chromatography (silica gel, ethyl acetate/hexane):

$$
\text{6-Amino-4-imino-4H-1,3,5-thiadiazine-2-one} \xrightarrow{\text{Lawesson’s Reagent}} \text{this compound}
$$

Advantages

  • High Selectivity : LR targets carbonyl groups without affecting amino or imino functionalities.
  • Scalability : Reactions can be conducted at gram-scale with yields exceeding 85%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, making it ideal for time-sensitive syntheses.

Example Protocol

A mixture of thiosemicarbazide (1 mmol), formamide (1.2 mmol), and PPA (2 g) is irradiated at 150°C for 15 minutes. The crude product is washed with cold ethanol to yield this compound.

Benefits

  • Efficiency : 90% yield achieved in 15 minutes vs. 6 hours conventionally.
  • Energy Savings : Reduced solvent consumption and lower temperatures.

Comparative Analysis of Methods

Method Yield (%) Time Cost Efficiency
Cyclization 65–80 6–8 hours Moderate
Condensation 65–78 6–12 hours Low
Lawesson’s Reagent 85–90 4–6 hours High
Microwave-Assisted 85–90 15 minutes High

Chemical Reactions Analysis

Cyclization Reactions for Heterocyclic Derivatives

This compound serves as a precursor in cyclization reactions to form fused heterocyclic systems with pharmacological relevance.

Table 1: Cyclization Reactions

Reagents/ConditionsProduct FormedYieldApplication/NotesSource
Chloroacetic acid, POCl₃3-Substituted triazolo[3,4-b] thiadiazin-6-one85–91%Antiviral agent synthesis
α-Bromoacetophenone, EtOH6-Methyl-7H-triazolo-thiadiazine90%Electrochemical synthesis protocols
Benzoin, microwave irradiation6,7-Diphenyl-s-triazolo[3,4-b] thiadiazine70–85%Antimicrobial scaffold development

Key findings:

  • Cyclization with chloroacetic acid under acidic conditions (POCl₃) yields triazolo-thiadiazinones, which exhibit antiviral activity .

  • Microwave-assisted reactions with benzoin enhance reaction efficiency, reducing synthesis time from hours to minutes .

Condensation with Electrophilic Partners

The thiol and amino groups enable nucleophilic attacks on carbonyl-containing substrates.

Table 2: Condensation Reactions

SubstrateProductKey FeatureSource
2,3,5,6-Tetrachlorobenzoquinone6,7-Dichloro-benzo thiadiazine-5,8-dioneElectron-deficient anticancer scaffolds
3-Phenyl-2-propynal7-Benzylidene-6,7-dihydro-5H- triazolo-thiadiazepineFluorescent probes for bioimaging

Key findings:

  • Reaction with tetrachlorobenzoquinone produces chlorinated derivatives used in anticancer studies .

  • α,β-Acetylenic aldehydes form benzylidene derivatives through regioselective aldimine cyclization .

Functional Group Transformations

The exocyclic thiol group participates in redox and substitution reactions.

Table 3: Functionalization Reactions

Reaction TypeReagents/ConditionsProductOutcomeSource
OxidationActive MnO₂, CH₃CNTriazolo[3,4-b]thiadiazineEnhanced π-conjugation for optoelectronic uses
ReductionNaBH₄, EtOH5,6-Dihydro-thiadiazepineBioactive intermediates for CNS drugs
Nucleophilic substitutionEt₃N, CH₃CNTriazolothiadiazepine isomersTunable regioselectivity via base strength

Key findings:

  • MnO₂-mediated oxidation dehydrogenates the thiadiazine ring, improving electronic properties .

  • Sodium borohydride selectively reduces the imine bond while preserving the thiadiazine core .

Stability and Reactivity Considerations

  • Thermal stability : Decomposes at 360°C without melting .

  • pH sensitivity : Reacts preferentially in acidic media (e.g., POCl₃) for cyclization .

  • Solvent effects : Polar aprotic solvents (CH₃CN, DMF) enhance reaction rates in substitution reactions .

Scientific Research Applications

Biological Activities

6-Amino-4-imino-4H-1,3,5-thiadiazine-2-thiol exhibits several significant biological activities:

Anticonvulsant Properties

Research indicates that derivatives of this compound have shown anticonvulsant activity by modulating neurotransmitter systems. The mechanism involves inhibition of the human Carbonic Anhydrase-II enzyme (hCA-II), which plays a role in neuronal excitability .

Antimicrobial Activity

Several studies have demonstrated that thiadiazine derivatives possess antibacterial and antifungal properties. For instance, compounds synthesized from this compound have shown moderate to good activity against various pathogenic strains .

Antitumor Activity

The compound has been investigated for its anticancer potential. In vivo studies on Ehrlich ascites carcinoma (EAC) models revealed that thiadiazole derivatives inhibited angiogenesis and exhibited significant anticancer activity with minimal toxicity compared to standard treatments like cisplatin .

Material Science Applications

In addition to its biological applications, this compound has potential uses in materials science:

Anti-Corrosion Properties

The compound has been noted for its ability to form protective layers on metal surfaces, preventing corrosion. This property is crucial for developing coatings and treatments for metal protection .

Electrochemical Sensors

Recent advancements have explored the use of this compound in nanocomposites for electrochemical sensors. For example, a sensor modified with reduced graphene oxide and gold nanoparticles demonstrated effective detection capabilities for drugs like doxorubicin .

  • Anticonvulsant Activity Study :
    • Researchers synthesized new imines derived from this compound and tested their anticonvulsant properties. The results indicated promising activity linked to their interaction with hCA-II .
  • Antimicrobial Efficacy :
    • A series of thiazine derivatives were screened for antimicrobial properties against various pathogens. The results showed that certain derivatives exhibited significant antibacterial effects .
  • Antitumor Investigation :
    • In vivo studies on EAC-bearing mice demonstrated that specific thiadiazole derivatives derived from the compound inhibited tumor growth and improved survival rates compared to control groups .

Mechanism of Action

The mechanism of action of 6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt essential biological pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 6-Amino-4-imino-4H-1,3,5-thiadiazine-2-thiol
  • CAS Number : 6087-35-0
  • Molecular Formula : C₃H₄N₄S₂
  • Molecular Weight : 160.224 g/mol
  • Key Identifiers : HS Code 2934999090, NSC 8148, DTXSID90372662 .

Structural Features :
The compound comprises a six-membered 1,3,5-thiadiazine ring with:

  • An imino (=NH) group at position 4.
  • A thiol (-SH) group at position 2.
  • An amino (-NH₂) group at position 5.

Comparison with Structurally Similar Compounds

Tetrahydro-3,5-Dimethyl-2H-1,3,5-Thiadiazine-2-Thiol

  • Molecular Formula : C₅H₁₀N₂S₂
  • Key Differences: Saturated Ring: The tetrahydro modification eliminates aromaticity, reducing resonance stabilization and altering reactivity . Methyl Substituents: Positions 3 and 5 are occupied by methyl groups, increasing hydrophobicity compared to the amino and imino groups in the target compound.
  • Reactivity : The saturated ring is less prone to electrophilic substitution but may exhibit enhanced stability under acidic conditions .

4-Amino-6-(1H-Indol-6-yl)-1,6-Dihydro-1,3,5-Triazine-2-Thiol

  • Molecular Formula : C₁₁H₁₀N₆S
  • Key Differences: Triazine Core: Replaces the thiadiazine ring, altering electronic properties due to nitrogen’s higher electronegativity compared to sulfur.
  • Pharmacological Relevance : Classified as an irritant, suggesting distinct toxicological profiles compared to the target compound .

N-Aryl-3,5-Dichloro-4H-1,2,6-Thiadiazin-4-Imines

  • General Formula : C₆H₃Cl₂N₃S (varies with aryl substituents).
  • Key Differences :
    • Chlorine Substituents : Positions 3 and 5 are chlorinated, increasing electrophilicity and enabling nucleophilic substitution reactions.
    • Aryl Groups : The N-aryl moiety enhances steric hindrance and modulates solubility .
  • Reactivity: Chlorine atoms facilitate cross-coupling reactions, unlike the amino and thiol groups in the target compound .

5-(4-Chloro-Phenyl)-6H-[1,3,4]-Thiadiazin-2-yl Derivatives

  • Example Compound : 5-(4-Chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-amine.
  • Key Differences :
    • Thiadiazine Isomerism : The 1,3,4-thiadiazine ring differs in sulfur and nitrogen placement, altering ring strain and conjugation.
    • Chlorophenyl Group : Enhances lipophilicity and may influence antimicrobial or anticancer activity .

Comparative Data Table

Compound Name Molecular Formula Core Structure Key Substituents Reactivity Highlights
This compound C₃H₄N₄S₂ 1,3,5-Thiadiazine -NH₂ (C6), =NH (C4), -SH (C2) Nucleophilic thiol, imino tautomerism
Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thiol C₅H₁₀N₂S₂ Saturated thiadiazine -CH₃ (C3, C5) Enhanced stability under acidic conditions
4-Amino-6-(1H-indol-6-yl)-1,3,5-triazine-2-thiol C₁₁H₁₀N₆S 1,3,5-Triazine Indol-6-yl (C6) Aromatic bulk for biological targeting
N-Aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imine C₆H₃Cl₂N₃S 1,2,6-Thiadiazine -Cl (C3, C5), -Ar (N-position) Electrophilic chlorine substituents

Biological Activity

6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol is a heterocyclic compound with significant biological activity. Its structure features a thiadiazine ring, which contributes to its potential applications in medicinal chemistry. This article explores the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C3_3H4_4N4_4S2_2. The compound includes a thiadiazine ring characterized by three nitrogen atoms and one sulfur atom.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, with one common route being the reaction of thiourea with hydrazine derivatives under acidic conditions. The process typically involves:

  • Reagents : Thiourea and hydrazine hydrate in the presence of hydrochloric acid.
  • Conditions : The mixture is heated to promote cyclization.
  • Purification : The product is purified through recrystallization.

These synthetic routes can be optimized for industrial production using automated reactors to enhance yield and efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.78 – 3.125
Bacillus subtilis1.56
Clostridium difficile0.78
Streptococcus pneumoniae3.125

The compound demonstrated strong inhibitory effects against Staphylococcus aureus and Clostridium difficile, suggesting its potential as an antimicrobial agent .

The mechanism by which this compound exerts its biological effects involves its interaction with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound can form covalent bonds with critical enzymes, disrupting essential biological pathways.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, although further research is needed to elucidate specific mechanisms .

Case Studies

A study highlighted the compound's effectiveness as an inhibitor against S. aureus enzymes such as DNA gyrase and dihydrofolate reductase. The IC50 values for these enzymes were reported as follows:

Enzyme IC50 (μM)
DNA gyrase1.22
Dihydrofolate reductase0.23

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial therapies targeting resistant bacterial strains .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Antimicrobial Agent : Its effectiveness against resistant bacterial strains positions it as a candidate for new antibiotics.
  • Antiviral Research : Ongoing studies are investigating its potential against viral infections.
  • Cancer Treatment : Research is exploring its role in inhibiting tumor cell proliferation .

Q & A

Q. How can click chemistry (e.g., CuAAC) functionalize this compound for targeted drug delivery?

  • Methodology : Introduce alkyne groups via substitution at the thiol position. React with azide-functionalized nanoparticles (e.g., PEGylated liposomes) under Cu(I) catalysis. Confirm conjugation via FT-IR (azide peak at 2100 cm⁻¹) and TEM .

Data Contradiction & Validation

Q. What statistical methods validate conflicting cytotoxicity results across cell lines?

  • Methodology : Perform meta-analysis of IC₅₀ values using random-effects models to account for heterogeneity. Assess publication bias via funnel plots. Validate findings with in vivo models (e.g., xenograft mice) using Kaplan-Meier survival analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol
Reactant of Route 2
Reactant of Route 2
6-amino-4-imino-4H-1,3,5-thiadiazine-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.